N,N'-1,2-phenylenebis(2-iodobenzamide)

Description

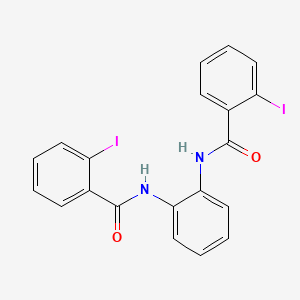

N,N'-1,2-Phenylenebis(2-iodobenzamide) (CAS: 64381-85-7) is a bis-amide compound featuring a 1,2-phenylene core linked to two 2-iodobenzamide groups. Its molecular formula is C₁₀H₁₀N₂O₂I₂, with a molecular weight of 444.0066 g/mol . The iodine substituents on the benzamide moieties contribute to its distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, or as a heavy-atom derivative in crystallography.

Properties

IUPAC Name |

2-iodo-N-[2-[(2-iodobenzoyl)amino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14I2N2O2/c21-15-9-3-1-7-13(15)19(25)23-17-11-5-6-12-18(17)24-20(26)14-8-2-4-10-16(14)22/h1-12H,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPAFZNORSWFKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14I2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Key Differences

N,N'-1,2-Phenylenebis[4-(chloromethyl)benzamide]

- Structure : Contains chloromethyl (-CH₂Cl) groups instead of iodine.

- Synthesis : Prepared via nucleophilic acyl substitution of 4-(chloromethyl)benzoyl chloride with 1,2-phenylenediamine, yielding 61% product .

- Key Differences: Reactivity: Chloromethyl groups are more reactive toward nucleophilic substitution than iodobenzamide groups, enabling further functionalization. Applications: Likely used as a precursor for polymers or crosslinking agents.

N,N'-[1,2-Phenylenebis(oxyethane-2,1-diyl)]diacetamide (CAS: 893769-00-1)

- Structure : Features ether-linked acetamide groups (oxyethane bridges).

- Molecular Formula : C₁₄H₂₀N₂O₄ (MW: 280.32 g/mol) .

- Key Differences: Flexibility: Ether linkages enhance conformational flexibility compared to rigid iodobenzamide groups. Polarity: Higher solubility in polar solvents due to ether and acetamide functionalities. Applications: Potential use in drug delivery systems or as a monomer for polyamides.

N,N'-1,2-Phenylenebis[2-(4-methoxyphenoxy)acetamide] (CAS: 511518-73-3)

- Structure: Contains methoxyphenoxy acetamide substituents.

- Molecular Formula : C₂₄H₂₄N₂O₆ (MW: 460.46 g/mol) .

- Key Differences :

- Electron-Donating Effects : Methoxy groups enhance electron density, altering reactivity in electrophilic substitutions.

- Solubility : Improved solubility in organic solvents compared to iodinated derivatives.

Nickel(II) Complexes with Schiff Base Ligands

- Example : N,N′-4,5-Dimethoxy-1,2-phenylenebis(salicylideneiminato)nickel(II) .

- Structure : Schiff base ligand derived from 4,5-dimethoxy-1,2-phenylenediamine and salicylaldehyde.

- Key Differences: Coordination Chemistry: Forms stable metal complexes, unlike the non-coordinating iodobenzamide. Applications: Used in electroactive metallopolymers or catalysis.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.